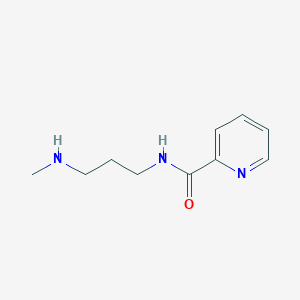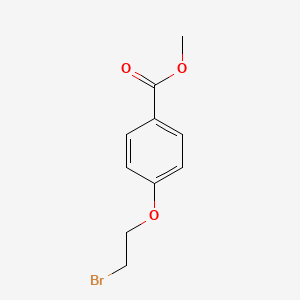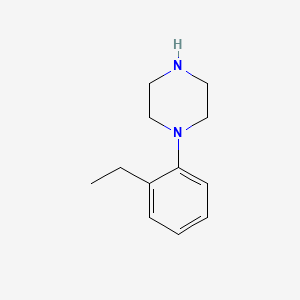![molecular formula C6H3F3N4O B1301213 5-(トリフルオロメチル)[1,2,4]トリアゾロ[1,5-a]ピリミジン-7-オール CAS No. 40775-91-5](/img/structure/B1301213.png)
5-(トリフルオロメチル)[1,2,4]トリアゾロ[1,5-a]ピリミジン-7-オール
概要
説明
5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a trifluoromethyl group at the 5-position and a hydroxyl group at the 7-position of the triazolopyrimidine ring
科学的研究の応用
5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an antiviral, antibacterial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Agriculture: The compound has shown potential as a herbicide and fungicide.
Material Science: Due to its photophysical properties, it is being explored for use in organic electronics and photonics.
作用機序
Target of Action
The primary target of 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is the pyrimidine biosynthetic enzyme Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . This enzyme plays a crucial role in the biosynthesis of pyrimidines, which are essential components of nucleic acids .
Mode of Action
5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol interacts with its target, PfDHODH, by binding to it. The binding occurs in overlapping but distinct sites on both Plasmodium and mammalian DHODHs . The compound’s fluorination increases its binding to mammalian DHODHs, leading to a loss of species selectivity .
Biochemical Pathways
The compound affects the pyrimidine biosynthesis pathway by inhibiting the PfDHODH enzyme . This inhibition disrupts the production of pyrimidines, thereby affecting the synthesis of nucleic acids and hindering the growth and multiplication of the Plasmodium parasite .
Pharmacokinetics
The compound’s storage temperature is between 2-8°c, suggesting that it may require specific storage conditions to maintain its stability .
Result of Action
The inhibition of PfDHODH by 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol leads to a disruption in the pyrimidine biosynthesis pathway. This disruption hinders the growth and multiplication of the Plasmodium parasite, potentially leading to its eradication .
Action Environment
The action of 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be influenced by environmental factors such as temperature, as the compound requires specific storage conditions to maintain its stability
生化学分析
Biochemical Properties
5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One notable interaction is with dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway. The compound forms strong hydrogen bonds with DHODH, inhibiting its activity and thereby affecting pyrimidine synthesis . Additionally, it has been shown to interact with other biomolecules, such as protein kinases, influencing various cellular processes .
Cellular Effects
The effects of 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol on cells are diverse. It has been observed to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in cell apoptosis and G2/M phase arrest, affecting cell cycle progression and promoting cell death. Furthermore, the compound influences gene expression and cellular metabolism by modulating the activity of various transcription factors and metabolic enzymes .
Molecular Mechanism
At the molecular level, 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol exerts its effects through multiple mechanisms. It binds to the active site of DHODH, forming hydrogen bonds that inhibit the enzyme’s activity . This inhibition disrupts pyrimidine biosynthesis, leading to reduced nucleotide availability and impaired DNA replication and repair. Additionally, the compound modulates the activity of protein kinases, affecting downstream signaling pathways and altering gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol have been studied over time. The compound exhibits stability under standard storage conditions (2-8°C) and maintains its activity over extended periods In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular processes .
Dosage Effects in Animal Models
The effects of 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and suppression of parasitic infections . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for careful dose optimization in therapeutic applications .
Metabolic Pathways
5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is involved in several metabolic pathways. It interacts with enzymes such as DHODH and protein kinases, influencing metabolic flux and metabolite levels . The compound’s impact on pyrimidine biosynthesis and nucleotide metabolism is particularly significant, as it affects DNA replication and repair processes . Additionally, its interactions with metabolic enzymes can alter cellular energy production and redox balance .
Transport and Distribution
Within cells and tissues, 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes and accumulate in specific tissues . Studies have shown that the compound can localize to target tissues, enhancing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and nucleus, where it exerts its effects on target enzymes and signaling pathways . Post-translational modifications and targeting signals influence its localization, ensuring that it reaches the appropriate subcellular sites for optimal activity . The compound’s ability to localize to specific organelles enhances its therapeutic potential and minimizes off-target effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the triazolopyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The triazolopyrimidine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-one.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
類似化合物との比較
Similar Compounds
- 2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- Pyrazolo[1,5-a]pyrimidine derivatives
Uniqueness
5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the triazolopyrimidine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
IUPAC Name |
5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4O/c7-6(8,9)3-1-4(14)13-5(12-3)10-2-11-13/h1-2H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTMBKSOMNTQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N=CNN2C1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361390 | |
| Record name | ST50180788 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40775-91-5, 299918-83-5 | |
| Record name | ST50180788 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


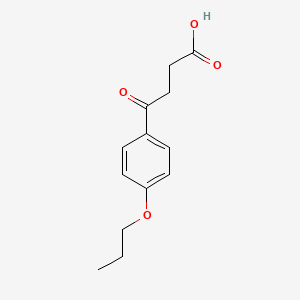

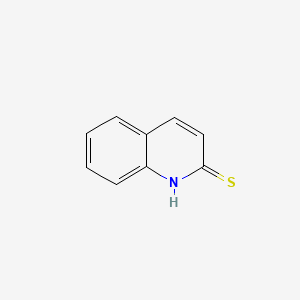
![5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1301136.png)
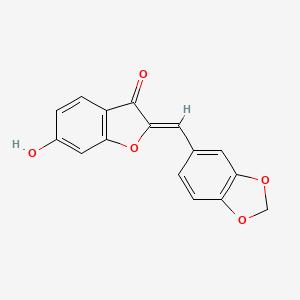

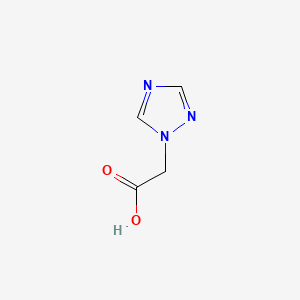

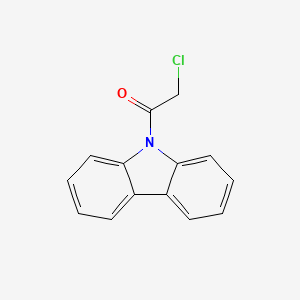
![8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1301151.png)
